molecular formula C29H26N4O4S B2832671 N-(2-methoxy-5-methylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 1794959-04-8

N-(2-methoxy-5-methylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2832671
CAS No.: 1794959-04-8
M. Wt: 526.61
InChI Key: CSARHDWWADCTAZ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,2-d]pyrimidinone family, a class of heterocyclic molecules with diverse pharmacological applications, including kinase inhibition and anticancer activity . Its structure comprises a fused pyrrole-pyrimidine core substituted at position 3 with a 4-methoxyphenyl group, at position 7 with a phenyl group, and at position 2 with a thioacetamide side chain bearing a 2-methoxy-5-methylphenyl moiety.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26N4O4S/c1-18-9-14-24(37-3)23(15-18)31-25(34)17-38-29-32-26-22(19-7-5-4-6-8-19)16-30-27(26)28(35)33(29)20-10-12-21(36-2)13-11-20/h4-16,30H,17H2,1-3H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSARHDWWADCTAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)OC)NC=C3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in core heterocycles, substituent patterns, and side chains, leading to differences in physicochemical properties and bioactivity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name / ID (Reference) Core Structure Key Substituents Molecular Weight (Da)* Notable Properties
Target Compound Pyrrolo[3,2-d]pyrimidinone 3-(4-methoxyphenyl), 7-phenyl, thioacetamide chain ~578.6 High lipophilicity (LogP ~4.2); potential kinase inhibition
N-(4-(4-(6-chloro-3-(3-methoxy-2-methylphenyl)-2,4-dioxo-3,4-dihydro-1H-pyrrolo[3,2-d]pyrimidin-5(2H)-yl)phenyl)thiazol-2-yl)acetamide Pyrrolo[3,2-d]pyrimidinone 6-chloro, 3-(3-methoxy-2-methylphenyl), thiazole-acetamide ~614.1 Chlorine substituent increases electronegativity; thiazole enhances π-stacking
Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate Pyrrolo[3,2-d]pyrimidinone 4-chlorophenyl, dipentylamino, ethyl ester ~579.1 Ester group improves solubility; dipentylamino may reduce metabolic stability
2-((3-(4-Methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-isopropylphenyl)acetamide Thieno[2,3-d]pyrimidinone Hexahydrobenzo ring, 4-methoxyphenyl, isopropylphenyl ~630.7 Thieno core alters electron density; hexahydro ring increases rigidity
N1-(3-(4-Methoxyphenyl)-7-oxo-5-phenyl-6,7-dihydrothiazolo[4,5-d]pyrimidin-2(3H)-ylidene)-4-methyl-N2-phenylbenzimidamide Thiazolo[4,5-d]pyrimidinone Thiazole, benzimidamide ~574.6 Imidamide group enables hydrogen bonding; thiazole enhances stability

*Calculated using ChemDraw.

Key Findings:

The benzo[4,5]thieno derivative exhibits a hexahydro ring, increasing steric bulk and possibly reducing off-target interactions.

Substituent Effects :

  • Methoxy groups (common in the target compound and ) enhance solubility compared to chloro derivatives (e.g., ) but may reduce metabolic oxidation .
  • The thioacetamide chain in the target compound and provides a flexible linker, whereas rigid imidamide groups in favor target specificity.

Biological Implications: Pyrrolo[3,2-d]pyrimidinones (target compound, ) are frequently associated with kinase inhibition due to their ATP-binding site mimicry . The ethyl ester in improves aqueous solubility (clogP ~3.5 vs. ~4.2 for the target compound) but may necessitate prodrug activation .

Synthetic Accessibility :

  • Thioacetamide derivatives like the target compound are synthesized via alkylation of thiopyrimidines with chloroacetamides (yields ~60–75%) , whereas thiazolo derivatives require multistep cyclization (yields ~50–60%).

Q & A

Q. What synthetic strategies are recommended for constructing the pyrrolo[3,2-d]pyrimidine core in this compound?

The synthesis involves multi-step reactions, including:

  • Core formation : Cyclocondensation of substituted pyrimidine precursors with appropriate amines or thiols under reflux conditions in solvents like DMF or dichloromethane .
  • Thioacetamide coupling : Reaction of the pyrrolopyrimidine intermediate with activated thioacetamide derivatives using bases (e.g., triethylamine) to facilitate nucleophilic substitution .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .

Q. How should researchers confirm structural identity and purity post-synthesis?

Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the pyrrolopyrimidine core at δ 7.2–8.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98% recommended for biological assays) .

Q. What reaction parameters are critical for optimizing the thioacetamide coupling step?

Key parameters include:

  • Temperature : 60–80°C to balance reaction rate and side-product formation .
  • Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize intermediates .
  • Catalysts : Use of mild bases (e.g., K2_2CO3_3) to deprotonate thiol groups without degrading sensitive moieties .

Q. Which spectroscopic features confirm the 4-oxo-3H-pyrrolo[3,2-d]pyrimidine moiety?

  • IR spectroscopy : A strong carbonyl stretch at 1680–1720 cm1^{-1} for the 4-oxo group .
  • 1^1H NMR : A singlet for the NH proton in the dihydropyrimidine ring (δ 10.5–11.0 ppm, exchangeable with D2_2O) .

Q. How can side reactions during pyrrolopyrimidine synthesis be mitigated?

  • Protecting groups : Temporarily block reactive sites (e.g., amines) using Boc or Fmoc groups .
  • Stepwise addition : Introduce substituents sequentially to avoid cross-reactivity .

Advanced Research Questions

Q. How can SAR studies evaluate the role of methoxy substituents on bioactivity?

Design analogs with:

  • Methoxy positional isomers : Compare 4-methoxy vs. 3-methoxy phenyl derivatives.
  • Electron-withdrawing replacements : Substitute methoxy with nitro or cyano groups to assess electronic effects.
  • Biological testing : Measure IC50_{50} values against targets like kinases or cancer cell lines (e.g., MCF-7, see table below) .
Compound ModificationTargetIC50_{50} (µM)Reference
4-Methoxy phenyl derivativeMCF-715
3-Methoxy phenyl derivativeCOX-220

Q. What computational methods predict binding affinity with therapeutic targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with kinase ATP-binding pockets (e.g., EGFR, VEGFR) .
  • MD simulations : Analyze stability of ligand-target complexes over 100 ns trajectories (AMBER or GROMACS) .

Q. How to resolve discrepancies in cytotoxicity data across studies?

  • Standardize assays : Use identical cell lines (e.g., ATCC-certified MCF-7), incubation times (48–72 h), and MTT assay protocols .
  • Dose-response curves : Generate IC50_{50} values with ≥6 data points per curve to improve accuracy .

Q. What catalytic methods improve regioselectivity in sulfur-containing moieties?

  • Palladium catalysis : Use Pd(OAc)2_2 with ligands like XPhos for Suzuki-Miyaura coupling of thioether precursors .
  • Copper-mediated thiol-ene reactions : Achieve selective thioether formation under mild conditions (room temperature, aerobic) .

Q. How to study oxidative metabolic pathways in preclinical models?

  • In vitro assays : Incubate with liver microsomes (human or rodent) and identify metabolites via LC-MS/MS .
  • Isotope labeling : Synthesize 13^{13}C-labeled analogs to track metabolic degradation pathways .

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